molecular formula C28H35FN4O3 B13727924 (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide

(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide

Cat. No.: B13727924
M. Wt: 494.6 g/mol
InChI Key: UGFVRQRAWJKTLV-WDNCENIBSA-N
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Description

(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a fluorobenzoyl group, and a pyrrolidinyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the pyrrolidinyl intermediate: This step involves the reaction of pyridine derivatives with suitable reagents to form the pyrrolidinyl group.

    Introduction of the fluorobenzoyl group: This step involves the reaction of the intermediate with 4-fluorobenzoyl chloride under controlled conditions.

    Cyclohexyl group addition: The cyclohexyl group is introduced through a reaction with cyclohexylamine or similar reagents.

    Final coupling and purification: The final compound is obtained by coupling the intermediates and purifying the product through techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-benzoylpyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide: Lacks the fluorine atom.

    (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-chlorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorobenzoyl group in (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)pyridin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C28H35FN4O3

Molecular Weight

494.6 g/mol

IUPAC Name

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)pyridin-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide

InChI

InChI=1S/C28H35FN4O3/c1-18(30-2)27(35)32-25(19-7-4-3-5-8-19)28(36)33-16-6-9-24(33)23-17-21(14-15-31-23)26(34)20-10-12-22(29)13-11-20/h10-15,17-19,24-25,30H,3-9,16H2,1-2H3,(H,32,35)/t18-,24-,25-/m0/s1

InChI Key

UGFVRQRAWJKTLV-WDNCENIBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC=CC(=C3)C(=O)C4=CC=C(C=C4)F)NC

Origin of Product

United States

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